molecular formula C14H12FN3 B1335610 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine CAS No. 851879-21-5

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

Cat. No. B1335610
CAS RN: 851879-21-5
M. Wt: 241.26 g/mol
InChI Key: UUEFHKAYLSLHJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a similar structure, has been reported to involve various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Comprehensive Analysis of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

Cancer Research: This compound has shown promise in cancer research, particularly in the design and synthesis of new molecules with potential anticancer activities. Studies have focused on its ability to inhibit enzymes like CDK, which are crucial in cell cycle regulation and cancer progression .

COX-2 Inhibition: Selective COX-2 inhibitors are important in medicinal chemistry due to their lower incidence of adverse effects compared to non-selective COX inhibitors. This compound has been evaluated for its inhibitory activities against COX-1 and COX-2, showing potential as a new potent COX-2 inhibitor .

Antibacterial and Antifungal Activity: Research has also explored the antibacterial and antifungal applications of this compound. It has been tested against various bacterial strains and fungi, showing potential as a treatment option for infections caused by these pathogens .

Antiviral Activity: The compound has exhibited substantial antiviral activity in studies, suggesting its potential use in the development of new antiviral drugs .

Gastric Acid Secretion Inhibition: In pharmacological research, derivatives of this compound have shown potent H+,K±ATPase inhibitory activity, which is crucial for controlling gastric acid secretion. This suggests its potential application in treating conditions like acid reflux or peptic ulcers .

Drug Development and Synthesis: The compound’s structure has been utilized in the synthesis of various drugs, highlighting its importance in drug development processes. Its versatility allows for the creation of numerous derivatives with potential therapeutic applications .

Design, synthesis, and biological evaluation of new 2-(4 … Pyrimidine: a review on anticancer activity with key emphasis on SAR Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI [Discovery of a Novel Pyrrole Derivative 1-5-(2-Fluorophenyl)-1 … Synthesis and antiviral study of novel 4- (2- (6-amino-4-oxo-4,5 … [Collaborative virtual screening to elaborate an imidazo 1,2-

Mechanism of Action

Target of Action

The primary target of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine is the Cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators . In recent years, selective COX-2 inhibitors have gained importance in medicinal chemistry due to their lower incidence of adverse effects .

Mode of Action

The compound interacts with its target, the COX enzyme, by inhibiting its activity . The docking studies demonstrated that the molecules were positioned as well as a crystallographic ligand in the COX-2 active site . This interaction results in the inhibition of the conversion of arachidonic acid to inflammatory mediators .

Biochemical Pathways

The inhibition of the COX enzyme affects the arachidonic acid cascade . This cascade is responsible for the production of prostanoids, which play a role in many inflammatory processes . Therefore, the inhibition of COX is a helpful way to reduce inflammation, pain, and fever caused by prostaglandins .

Pharmacokinetics

It’s worth noting that the compound’s potency and selectivity against the cox-2 enzyme were evaluated in vitro .

Result of Action

The result of the compound’s action is the inhibition of the COX enzyme, leading to a reduction in inflammation, pain, and fever caused by prostaglandins . Among the synthesized compounds, one exhibited the highest potency and selectivity against the COX-2 enzyme .

Action Environment

It’s worth noting that the compound’s potency and selectivity against the cox-2 enzyme were evaluated in vitro , suggesting that the compound’s action, efficacy, and stability could be influenced by the conditions of the in vitro environment.

properties

IUPAC Name

2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3/c1-9-6-7-18-12(8-9)17-13(14(18)16)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEFHKAYLSLHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406952
Record name 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

CAS RN

851879-21-5
Record name 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851879-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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